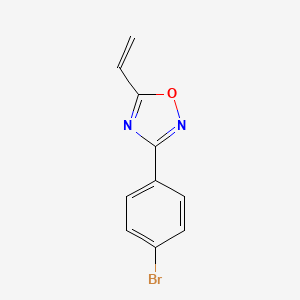

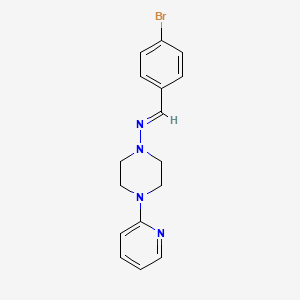

3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

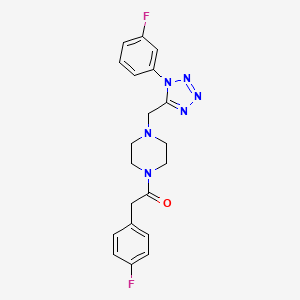

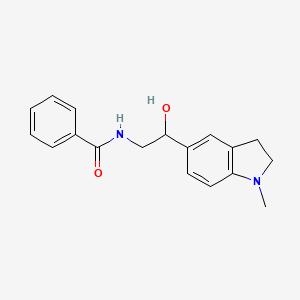

The compound 3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The specific structure of this compound includes a bromophenyl group and a vinyl group attached to the oxadiazole ring. Although the provided papers do not directly discuss this exact compound, they provide valuable information on similar derivatives, which can be used to infer properties and reactivity.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives involves a dehydration reaction of diarylhydrazide to yield the oxadiazole ring. The reaction conditions play a significant role in the synthesis, with one study achieving a yield of 78.9% . Additionally, the Suzuki cross-coupling reaction is mentioned as a method to introduce various aryl groups to the 1,3,4-oxadiazole core . This information suggests that the synthesis of 3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole could potentially be achieved through similar methods, with the vinyl group being introduced through appropriate precursors or subsequent chemical modifications.

Molecular Structure Analysis

The molecular structures of the 1,3,4-oxadiazole derivatives are characterized by techniques such as IR spectroscopy and 1H NMR . These methods provide detailed information about the functional groups present and the overall molecular architecture. For the compound , similar analytical techniques would likely reveal the presence of the bromophenyl and vinyl substituents on the oxadiazole ring.

Chemical Reactions Analysis

While the provided papers do not detail specific reactions of the 3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole, the presence of the bromophenyl group suggests that it could undergo further cross-coupling reactions, similar to the Suzuki reaction described . The vinyl group could also participate in various addition reactions, given its unsaturated nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of the 1,3,4-oxadiazole derivatives include their absorption and emission spectra. The derivatives have maximum UV absorption wavelengths in the range of 280–301 nm and peak photoluminescent wavelengths between 350–370 nm . These properties are influenced by the nature of the aryl groups attached to the oxadiazole ring. For 3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole, similar spectral properties can be expected, with the specific substituents potentially altering the exact wavelengths of absorption and emission.

科学的研究の応用

Photophysics and FRET Applications

The novel molecule 2TVPO, based on the Donor-π-Acceptor strategy and incorporating the 1,3,4-oxadiazole moiety, demonstrates significant applications in fluorescence resonance energy transfer (FRET) with ZnSe/ZnS quantum dots. This research reveals the potential of 1,3,4-oxadiazole derivatives for developing efficient energy transfer systems, highlighting strong dipole-dipole interaction tendencies and high FRET efficiency. These findings suggest the utility of such molecules in advanced photophysical applications and the design of optical materials (Pujar et al., 2017).

Polymer-Drug Conjugates and Biomedical Applications

A polymer-drug conjugate utilizing an oxadiazole-functionalized copolymer demonstrates potential in biomedical applications, particularly drug delivery. The conjugate, characterized by its chemical structure and molecular weight, shows promise in the crystallization of CaCO3 particles for use in drug delivery systems. This research underscores the versatility of oxadiazole derivatives in the development of new materials for biomedical applications (Damaceanu et al., 2012).

Antimicrobial Activity

Synthesis and characterization of a specific 1,3,4-oxadiazole derivative have shown notable antimicrobial activities. This compound, synthesized and characterized using various spectroscopic methods, has been evaluated against different bacteria, including Leishmania major, demonstrating its potential as a candidate for further biological studies and drug development (Ustabaş et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

The study of a novel bis(1,3,4-oxadiazole) system, PDPyDP, in the fabrication of light-emitting diodes (LEDs) reveals the potential of 1,3,4-oxadiazole derivatives in enhancing the performance of organic electronics. These compounds serve as efficient hole-blocking materials, contributing to the development of high-performance OLEDs, indicating the relevance of oxadiazole derivatives in improving electronic device efficiency (Wang et al., 2001).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-(4-bromophenyl)-5-ethenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h2-6H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKCGUDONBTJNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=NO1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2553936.png)

![methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2553937.png)

![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)

![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)

![(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one](/img/structure/B2553948.png)

![(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2553954.png)